2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one is a heterocyclic compound with a pyrimidine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one typically involves the reaction of appropriate pyrimidine derivatives with dimethylamine and ethylsulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino or ethylsulfonyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethylamino)-5-(methylsulfonyl)pyrimidin-4(3H)-one
- 2-(Dimethylamino)-5-(propylsulfonyl)pyrimidin-4(3H)-one
- 2-(Dimethylamino)-5-(butylsulfonyl)pyrimidin-4(3H)-one
Uniqueness
2-(Dimethylamino)-5-(ethylsulfonyl)pyrimidin-4(3H)-one is unique due to its specific ethylsulfonyl group, which can impart distinct chemical and biological properties compared to its analogs with different alkyl sulfonyl groups. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H13N3O3S |
---|---|
Molecular Weight |
231.27 g/mol |
IUPAC Name |
2-(dimethylamino)-5-ethylsulfonyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H13N3O3S/c1-4-15(13,14)6-5-9-8(11(2)3)10-7(6)12/h5H,4H2,1-3H3,(H,9,10,12) |
InChI Key |
LHPRZJODKJDKIT-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=CN=C(NC1=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.